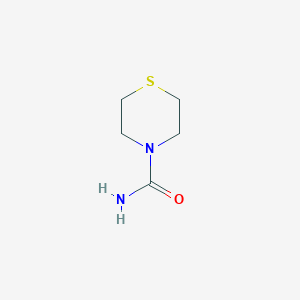

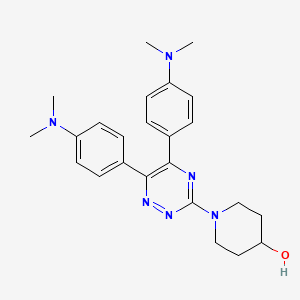

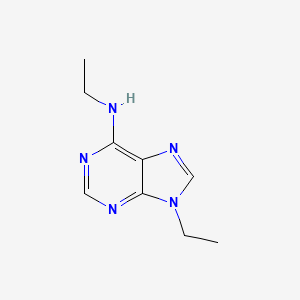

![molecular formula C9H16ClN B3354543 2-(2-氯乙基)-2-氮杂双环[2.2.2]辛烷 CAS No. 59882-35-8](/img/structure/B3354543.png)

2-(2-氯乙基)-2-氮杂双环[2.2.2]辛烷

描述

“2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane” is a derivative of 1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA . DABCO is a colorless solid and a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for numerous reactions . It is involved in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It is soluble in water and hygroscopic . It has a melting point of 156 to 160 °C and a boiling point of 174 °C .科学研究应用

化学性质和电子转移研究

2-氯-1,3,3-三甲基-2-氮杂双环[2.2.2]辛烷因其与氮反转和电子损失相关的性质而受到研究。其电子转移 (ET) 值反映了烷基的变化,表明电子损失后氨基氮化合物的显着几何变化。这些性质对于理解该化合物在各种化学环境中的行为至关重要 (Nelsen 等人,1983)。

分析化学应用

已开发出一种衍生化方法,用于使用 3-氮杂双环[3.3.0]辛烷在碱性介质中测定胺。该方法特别适用于研究液-液三元体系中的相平衡并测定水溶液中的胺含量 (Duriche 等人,1999)。

药理学研究

已合成源自双环[2.2.2]辛烷-2-酮的 2-氮杂双环[3.2.2]壬烷,以研究其抗疟和抗锥虫活性。这些化合物显示出有希望的体外抗原生动物活性且细胞毒性低,使其成为进一步修饰的潜在先导化合物 (Seebacher 等人,2005)。

结构分析和光谱学

对 2-氮杂双环(2.2.2)辛烷-3-酮等化合物中 15N13C 自旋自旋耦合常数的构象依赖性的研究为其结构性质提供了宝贵的见解。此类研究对于理解分子行为及其在各个领域的潜在应用至关重要 (Berger,1978)。

合成和化学反应性

已对桥连氮杂环酮的合成以及酸性介质中烯醇醚和乙烯缩酮 N-氯胺的溶剂分解进行了研究。这项研究有助于我们理解涉及烯醇醚双键的亲电氯化的反应机理,这对于合成化学至关重要 (Furstoss 等人,1976)。

核磁共振光谱和 X 射线晶体学

已使用核磁共振光谱和 X 射线晶体学完成了源自 2-甲基-2-氮杂双环[2.2.2]辛烷-6-顺式(反式)-醇的酯的合成和结构研究。这些研究有助于明确分配所有双环质子和碳共振,从而更深入地了解这些化合物的分子结构 (Fernández 等人,1999)。

模块化合成策略

已开发出一种通过顺序 Cu/Pd/Ru 催化合成功能化芳基稠合氮杂双环[2.2.2]辛烷的新型模块化策略。该方法允许芳基稠合 2-氮杂双环[2.2.2]辛烷核多样化,这对于开发新的药理活性剂可能很重要 (McCormick 和 Malinakova,2013)。

烟碱乙酰胆碱受体的激动剂活性

研究已确定某些 3-取代的 1-氮杂双环[2.2.2]辛烷是 α7 烟碱乙酰胆碱 (α7) 受体的强效激动剂。这一发现对针对这些受体的药物开发具有影响 (Tatsumi 等人,2004)。

安全和危害

未来方向

DABCO has been actively developed over recent years for its synthetic applications . It has been used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . The active development of this particular synthetic application of DABCO is considered in detail in recent literature .

属性

IUPAC Name |

2-(2-chloroethyl)-2-azabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN/c10-5-6-11-7-8-1-3-9(11)4-2-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIFBXDJECGAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CN2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504348 | |

| Record name | 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane | |

CAS RN |

59882-35-8 | |

| Record name | 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

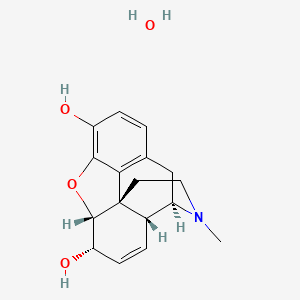

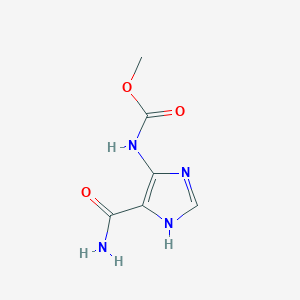

![2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3354497.png)

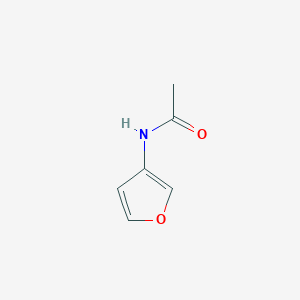

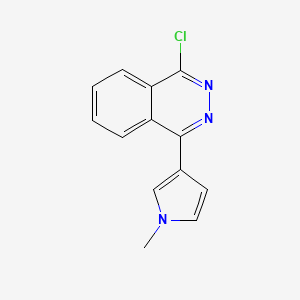

![1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3354521.png)

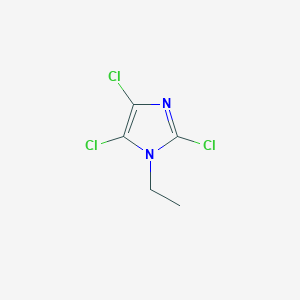

![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-](/img/structure/B3354529.png)

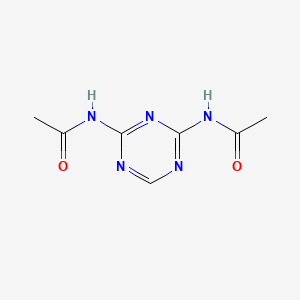

![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)